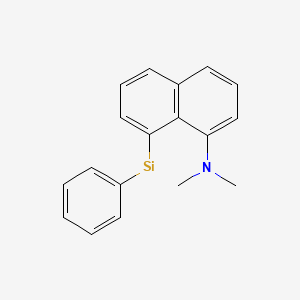![molecular formula C15H14N2O3 B14291393 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid CAS No. 120977-77-7](/img/structure/B14291393.png)
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 3,4-dimethylaniline, is reacted with phosgene to form the corresponding isocyanate intermediate.
Coupling with Pyridine Derivative: The isocyanate intermediate is then coupled with a pyridine-3-carboxylic acid derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-4-carboxylic acid
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-2-carboxylic acid
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyrimidine-3-carboxylic acid
Uniqueness
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
120977-77-7 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-6-11(8-10(9)2)17-14(18)13-12(15(19)20)4-3-7-16-13/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
YAXJEEGOENTEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)


![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)






![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)


